molecular formula C10H16N2O4S2 B13933212 N,N'-Bis(1-carboxypropyl)dithiooxamide CAS No. 63867-36-7

N,N'-Bis(1-carboxypropyl)dithiooxamide

Cat. No.: B13933212
CAS No.: 63867-36-7
M. Wt: 292.4 g/mol
InChI Key: DGCBTUVOSFPNQF-UHFFFAOYSA-N
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Description

N,N’-Bis(1-carboxypropyl)ethanebisthioamide is a chemical compound with the molecular formula C10H16N2O4S2 and a molecular weight of 292.38 g/mol It is known for its unique structure, which includes two carboxypropyl groups attached to an ethanebisthioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-carboxypropyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with carboxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-carboxypropyl)ethanebisthioamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-carboxypropyl)ethanebisthioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives .

Scientific Research Applications

N,N’-Bis(1-carboxypropyl)ethanebisthioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(1-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Bis(1-carboxypropyl)ethanebisthioamide include other ethanebisthioamide derivatives and compounds with similar functional groups, such as:

Uniqueness

N,N’-Bis(1-carboxypropyl)ethanebisthioamide is unique due to its specific combination of carboxypropyl groups and ethanebisthioamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

63867-36-7

Molecular Formula

C10H16N2O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-[[2-(1-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid

InChI

InChI=1S/C10H16N2O4S2/c1-3-5(9(13)14)11-7(17)8(18)12-6(4-2)10(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16)

InChI Key

DGCBTUVOSFPNQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=S)C(=S)NC(CC)C(=O)O

Origin of Product

United States

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